N-(3-氯苯乙基)氮杂环丁-3-甲酰胺

描述

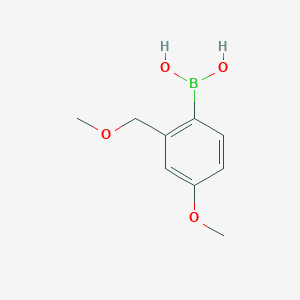

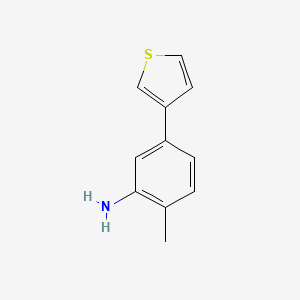

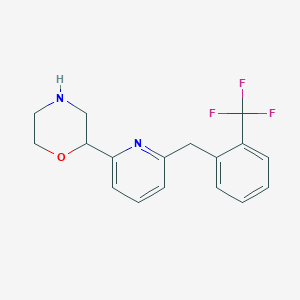

“N-(3-Chlorophenethyl)azetidine-3-carboxamide” is a chemical compound . It is related to Azetidine-3-carboxamide , which is a solid form of azetidine .

Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Even more effective is a mixture of lithium aluminium hydride and aluminium trichloride, a source of “AlClH2” and "AlCl2H" . Azetidine can also be produced by a multistep route from 3-amino-1-propanol .Molecular Structure Analysis

Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical and Chemical Properties Analysis

Azetidine is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines . It has a ring strain of approx. 25.4 kcal/mol .科学研究应用

合成和抗氧化活性

Nagavolu 等人(2017 年)的一项研究专注于合成衍生自苯基脲衍生物的席夫碱和氮杂环丁,包括与 N-(3-氯苯乙基)氮杂环丁-3-甲酰胺相关的化合物。这些化合物被评估了其体外抗氧化活性,与抗坏血酸相比显示出中等至显着的效果 (Nagavolu 等人,2017)。

抗菌和抗真菌活性

Samadhiya 等人(2013 年)合成了 2-氨基-5-硝基噻唑的氮杂环丁衍生物,并评估了它们的抗菌和抗真菌活性。他们发现该系列中的一些化合物对选定的细菌和真菌表现出显着的活性 (Samadhiya 等人,2013)。

氮杂环丁衍生物的制备

Bauman 和 Duthaler(1988 年)探索了 3-氮杂环丁酮的制备及其转化为 3-乙叉基氮杂环丁。该研究提供了对创建氮杂环丁相关化合物的化学过程和合成方案的见解 (Bauman & Duthaler, 1988)。

抗抑郁和促智药

Thomas 等人(2016 年)合成了异烟酰肼的席夫碱和 2-氮杂环丁酮,评估了它们作为抗抑郁和促智药的潜力。他们的研究结果表明,2-氮杂环丁酮骨架有望作为一种中枢神经活性剂 (Thomas 等人,2016)。

植物中的离子吸收和释放

Pitman 等人(1977 年)的一项研究使用了一种相关化合物氮杂环丁 2-羧酸来研究蛋白质合成与植物中离子转运之间的关系。该研究突出了氮杂环丁衍生物在研究植物生理学中的潜力 (Pitman 等人,1977)。

酰胺的光环化

Maruyama 等人(1980 年)对 N-甲酰基-N-甲基 α,β-不饱和酰胺的光环化进行了研究,导致氮杂环丁-2,4-二酮的合成。这提供了一种创建具有潜在科学应用的氮杂环丁基化合物的的方法 (Maruyama 等人,1980)。

安全和危害

未来方向

Recent advances in the chemistry and reactivity of azetidines have been reported . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Finally, recent examples of using azetidines as motifs in drug discovery, polymerization, and chiral templates are discussed .

作用机制

Target of Action

N-(3-Chlorophenethyl)azetidine-3-carboxamide primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a cytoplasmic transcription factor that mediates cellular responses to cytokines and growth factors, playing a crucial role in cell growth, differentiation, inflammation, and immune responses .

Mode of Action

This compound interacts with STAT3 by inhibiting its activity . It binds to STAT3 with high affinity, as confirmed by isothermal titration calorimetry analysis . This binding inhibits the constitutive phosphorylation and DNA-binding activity of STAT3 .

Biochemical Pathways

The inhibition of STAT3 disrupts several biochemical pathways. Under normal conditions, STAT3 activation is initiated upon receptor ligand binding, leading to STAT recruitment to the receptor and STAT phosphorylation by Janus kinases (JAKs) and Src family kinases . The inhibition of STAT3 by N-(3-Chlorophenethyl)azetidine-3-carboxamide disrupts these processes, affecting downstream effects such as gene transcription .

Result of Action

The inhibition of STAT3 by N-(3-Chlorophenethyl)azetidine-3-carboxamide has significant molecular and cellular effects. It inhibits viable cells, cell growth, and colony survival, and induces apoptosis . These effects are particularly pronounced in human breast cancer cells (MDA-MB-231 or MDA-MB-468) that harbor constitutively active STAT3 .

生化分析

Biochemical Properties

N-(3-Chlorophenethyl)azetidine-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the notable interactions is with the signal transducer and activator of transcription 3 (STAT3) protein. N-(3-Chlorophenethyl)azetidine-3-carboxamide inhibits the phosphorylation and DNA-binding activity of STAT3, which is crucial for cell growth and differentiation . This interaction is characterized by high-affinity binding, with a dissociation constant (KD) of 880 nM . The compound also affects other proteins and enzymes involved in cell signaling pathways, contributing to its biochemical significance.

Cellular Effects

N-(3-Chlorophenethyl)azetidine-3-carboxamide has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the phosphorylation of STAT3, leading to reduced cell growth and colony survival . This compound induces apoptosis in cancer cells, such as human breast cancer cells (MDA-MB-231 and MDA-MB-468), while having relatively weaker effects on normal breast epithelial cells (MCF-10A) and breast cancer cells (MCF-7) that do not harbor constitutively active STAT3 . Additionally, N-(3-Chlorophenethyl)azetidine-3-carboxamide impacts cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool in cancer research.

Molecular Mechanism

The molecular mechanism of N-(3-Chlorophenethyl)azetidine-3-carboxamide involves its interaction with the STAT3 protein. The compound binds to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus . This inhibition disrupts the STAT3 signaling pathway, leading to decreased gene transcription and cell proliferation. Furthermore, N-(3-Chlorophenethyl)azetidine-3-carboxamide induces apoptosis by activating caspases and other pro-apoptotic proteins . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3-Chlorophenethyl)azetidine-3-carboxamide change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that N-(3-Chlorophenethyl)azetidine-3-carboxamide remains stable under specific storage conditions, such as 2-8°C, and is protected from light . Over time, the compound continues to inhibit STAT3 activity, leading to sustained reductions in cell growth and survival . Long-term studies in in vitro and in vivo settings are essential to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of N-(3-Chlorophenethyl)azetidine-3-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits STAT3 activity and reduces tumor growth without causing significant toxicity . At higher doses, N-(3-Chlorophenethyl)azetidine-3-carboxamide may exhibit toxic or adverse effects, such as weight loss and organ damage . Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

N-(3-Chlorophenethyl)azetidine-3-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound’s metabolic pathways include oxidation, reduction, and conjugation reactions, which are essential for its biotransformation and elimination . Understanding these pathways is critical for optimizing the compound’s pharmacokinetics and therapeutic efficacy.

Transport and Distribution

The transport and distribution of N-(3-Chlorophenethyl)azetidine-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues. N-(3-Chlorophenethyl)azetidine-3-carboxamide is distributed throughout the body, with higher concentrations observed in tumor tissues . This selective distribution enhances its therapeutic potential in cancer treatment.

Subcellular Localization

N-(3-Chlorophenethyl)azetidine-3-carboxamide exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with STAT3 and other signaling proteins . Additionally, N-(3-Chlorophenethyl)azetidine-3-carboxamide may undergo post-translational modifications that direct it to specific cellular compartments or organelles . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic applications.

属性

IUPAC Name |

N-[2-(3-chlorophenyl)ethyl]azetidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c13-11-3-1-2-9(6-11)4-5-15-12(16)10-7-14-8-10/h1-3,6,10,14H,4-5,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMWBOZIWQUVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)NCCC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1400101.png)

![[5-Iodo-4-(1-methanesulfonyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1400103.png)

![N-[(5-bromo-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1400109.png)